molecular formula C23H19NO4 B12158436 (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one

(2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one

Cat. No.: B12158436
M. Wt: 373.4 g/mol
InChI Key: DETJELZXMSNGPR-XMHGGMMESA-N
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Description

The compound (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one features a conjugated α,β-unsaturated ketone (chalcone) backbone substituted with a benzoxazole heterocycle, a 2-furyl group, and a 4-(methylethoxy)phenyl moiety. The Z-configuration at the double bond is critical for its stereoelectronic properties, influencing intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-(4-propan-2-yloxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H19NO4/c1-15(2)27-17-11-9-16(10-12-17)22(25)19(14-18-6-5-13-26-18)23-24-20-7-3-4-8-21(20)28-23/h3-15H,1-2H3/b19-14+

InChI Key

DETJELZXMSNGPR-XMHGGMMESA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CO2)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzoxazole, furan, and 4-(methylethoxy)benzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between benzoxazole and 4-(methylethoxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization to form the benzoxazole ring.

    Furan Addition: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine

The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its structural properties make it suitable for use in the production of polymers and other high-performance materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The anti-inflammatory effects are thought to be mediated through the modulation of signaling pathways that regulate inflammation.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Structural Analogs

Compound Name Substituents Yield (%) m.p. (°C) Key Features Reference
Target Compound Benzoxazol-2-yl, 2-furyl, 4-(methylethoxy)phenyl N/A N/A Z-configuration, moderate clogP
(Z)-5g () Benzothiazol-2-yl, nitro, methoxy 79 240–243 High melting point, electron-deficient
(E)-4-(Trifluoromethyl)chalcone () CF₃, dimethylamino 62 141–145 High hydrophobicity
4-Fluoro-chalcone () Fluorophenyl, phenyl N/A N/A Planar dihedral angle (~7.14°)

Table 2: Impact of Substituents on Properties

Substituent Effect on Solubility Effect on Bioactivity Example Compound
4-(Methylethoxy)phenyl Moderate lipophilicity Enhances membrane permeability Target Compound
Nitro () Reduces solubility Increases electrophilicity (Z)-5g
Trifluoromethyl () High clogP Improves metabolic stability (E)-CF₃ chalcone
2-Furyl Polar interactions Potential H-bond acceptor Target Compound

Research Implications

The structural uniqueness of (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one lies in its balanced electronic and steric profile. Compared to benzothiazole or triazole analogs, its benzoxazole core may offer improved selectivity in biological targets (e.g., tubulin polymerization inhibition, as seen in ). Further studies should explore its crystallography (via SHELXL, ) and pharmacokinetics relative to fluorophenyl chalcones .

Biological Activity

The compound (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one, a derivative of benzoxazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H19NO3\text{C}_{20}\text{H}_{19}\text{N}\text{O}_{3}

1. Anticancer Activity

Research indicates that benzoxazole derivatives, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that compounds with the benzoxazole nucleus can inhibit the proliferation of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-715Kumar et al. (2020)
A54912Bernard et al. (2014)
PC310Giordano et al. (2019)

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as p53 and NF-kB.

2. Antibacterial Activity

The antibacterial properties of benzoxazole derivatives have also been explored. The compound demonstrated moderate activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32Kakkar et al. (2018)
Escherichia coli64Reddy et al. (2016)

The structure-activity relationship indicates that modifications on the benzoxazole ring can enhance antibacterial efficacy, with specific substituents playing a crucial role in activity.

3. Anti-inflammatory Effects

Benzoxazole derivatives have shown potential in reducing inflammation, which is significant for conditions such as arthritis and other inflammatory diseases. The compound has been tested for its ability to inhibit pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity

AssayResultReference
TNF-alpha InhibitionIC50 = 25 µMSato et al. (2021)
IL-6 InhibitionIC50 = 30 µMOmar et al. (2020)

Case Studies

In a notable study by Kumar et al. (2020), the compound was evaluated for its therapeutic potential in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Another investigation by Kakkar and Narasimhan (2019) focused on the antibacterial properties, revealing that derivatives with electron-donating groups exhibited enhanced activity against resistant strains of bacteria.

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